molecular formula C16H14O2 B3038163 (3E)-3-benzylidene-4H-chromen-4-ol CAS No. 77763-78-1

(3E)-3-benzylidene-4H-chromen-4-ol

Cat. No.: B3038163
CAS No.: 77763-78-1
M. Wt: 238.28 g/mol
InChI Key: FKDZOJWWVMERIF-JLHYYAGUSA-N
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Description

(3E)-3-Benzylidene-4H-chromen-4-ol is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel anticancer agents. This compound features a benzylidene group attached to a chromen-ol core, a structure analogous to the well-studied 3-benzylidenechroman-4-one class of compounds which are recognized as privileged structures in drug discovery . Researchers value this scaffold for its α,β-unsaturated carbonyl system, which acts as a key pharmacophore responsible for various biological interactions . The primary research applications of (3E)-3-benzylidene-4H-chromen-4-ol and its analogs are in the field of oncology. Studies on similar 3-benzylidenechromanone derivatives have demonstrated promising cytotoxic and antiproliferative activities against a diverse panel of human cancer cell lines, including leukemias (HL-60, NALM-6), melanomas (WM-115), and carcinomas of the colon, breast, and lungs . The mechanism of action for this class of compounds is under extensive investigation and is multifaceted. Research indicates that these molecules can interact with cellular DNA, as shown in DNA-cleavage protection assays . Furthermore, they exhibit a strong inhibitory effect on the cell cycle, with some derivatives inducing a significant arrest in the G2/M phase in leukemia cells . The potential to trigger apoptosis in cancer cells is another key area of research for these compounds . The structural flexibility of the (3E)-3-benzylidene-4H-chromen-4-ol scaffold allows for synthetic modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . Quantitative Structure-Activity Relationship (QSAR) analyses of analogous compounds suggest that molecular shape, size, and polarization are critical descriptors for evaluating and enhancing their tumor-specificity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3E)-3-benzylidene-4H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10,16-17H,11H2/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDZOJWWVMERIF-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(C3=CC=CC=C3O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(C3=CC=CC=C3O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Base-Catalyzed Aldol Condensation

The aldol condensation between 4-chromanone derivatives and benzaldehyde analogs remains the most widely adopted route. In a representative procedure, 4-chromanone (1.0 mmol) and substituted benzaldehyde (1.2 mmol) are condensed in ethanol using sodium hydroxide (NaOH) as the base. The mixture is stirred at room temperature for 12 hours, yielding (3E)-3-benzylidene-4H-chromen-4-ol after recrystallization. Modifications, such as substituting NaOH with potassium hydroxide (KOH) in aqueous ethanol, have been reported to enhance reaction rates, particularly for electron-deficient benzaldehydes.

Key Reaction Parameters:
  • Solvent: Ethanol, methanol, or dichloromethane (DCM)
  • Base: NaOH, KOH, or piperidine
  • Temperature: Room temperature to 100°C
  • Yield: 65–88%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, 2′-hydroxyacetophenone and benzaldehyde derivatives undergo a crossed aldol condensation followed by intramolecular oxa-Michael addition under microwave conditions (160–170°C, 1 hour) using diisopropylamine (DIPA) as the base. This method achieves yields up to 88% for electron-deficient substrates but faces challenges with electron-rich aldehydes due to competing self-condensation.

Piperidine-Mediated Condensation

Piperidine serves as both base and catalyst in toluene or ethanol systems. A mixture of 4-chromanone (1.0 mmol), benzaldehyde (1.2 mmol), and piperidine (1.2 mmol) is heated at 100°C until completion, followed by acidification with hydrochloric acid (HCl) and extraction with ethyl acetate. This method is notable for its simplicity and high stereoselectivity, favoring the E-isomer.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility for bulky substituents but may necessitate higher temperatures (90–100°C). Nonpolar solvents like toluene favor slower, more controlled reactions, reducing byproduct formation.

Stereochemical Control

The E-configuration is thermodynamically favored due to reduced steric hindrance between the benzylidene group and chromen-4-ol ring. This is confirmed by NMR coupling constants (J = 8.9–16.0 Hz for trans-vinylic protons).

Substituent Effects

Electron-withdrawing groups (e.g., nitro, chloro) on the benzaldehyde enhance reactivity, whereas electron-donating groups (e.g., methoxy) require prolonged reaction times or elevated temperatures.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (CDCl3): δ 7.84 (1H, d, J = 8.9 Hz, H-5), 6.58 (1H, dd, J = 8.9, 2.6 Hz, H-6), 6.41 (1H, d, J = 2.3 Hz, H-8), 4.52 (2H, t, J = 6.4 Hz, H-2).
  • 13C-NMR: Key signals at δ 192.7 (C=O), 161.7 (aromatic C-O), and 117.9–135.9 (aromatic carbons).

Mass Spectrometry (MS)

  • EI-MS: m/z 178 [M]+ for unsubstituted derivatives, with fragmentation patterns consistent with retro-aldol cleavage.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Stereoselectivity (E:Z) Reference
Base-Catalyzed NaOH, EtOH, rt, 12 h 65–88 >95:5
Microwave-Assisted DIPA, 160°C, 1 h 70–88 >99:1
Piperidine-Mediated Piperidine, 100°C, 2 h 75–95 >98:2

Chemical Reactions Analysis

Types of Reactions

(3E)-3-benzylidene-4H-chromen-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted benzylidene derivatives

Scientific Research Applications

Antioxidant Activity

Research indicates that (3E)-3-benzylidene-4H-chromen-4-ol exhibits potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have documented the anti-inflammatory effects of this compound, suggesting its potential use in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines, which are key players in the inflammatory response.

Antimicrobial Properties

The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mode of action likely involves disrupting bacterial cell membranes or interfering with metabolic processes.

Synthetic Intermediate

(3E)-3-benzylidene-4H-chromen-4-ol serves as an important intermediate in organic synthesis, particularly in the preparation of more complex flavonoids and other bioactive compounds. Its structural features allow for further functionalization, enabling the synthesis of derivatives with enhanced biological activities.

Reactivity in Organic Reactions

The compound can participate in several organic reactions such as:

  • Condensation Reactions : It can undergo condensation with various aldehydes and ketones to form more complex structures.
  • Electrophilic Substitution : The aromatic ring can be modified through electrophilic substitution, leading to diverse derivatives.

Cellular Studies

In vitro studies have utilized (3E)-3-benzylidene-4H-chromen-4-ol to investigate its effects on cell proliferation and apoptosis. The compound has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Mechanistic Studies

Research has focused on elucidating the molecular mechanisms through which this compound exerts its biological effects. This includes studying its interactions with specific enzymes and receptors involved in cellular signaling pathways.

Development of Functional Materials

The unique properties of (3E)-3-benzylidene-4H-chromen-4-ol make it suitable for developing functional materials, such as:

  • Fluorescent Dyes : Its structure allows for fluorescence under UV light, making it useful in imaging applications.
  • Polymer Additives : The compound can be incorporated into polymer matrices to enhance mechanical properties or impart bioactivity.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2022)Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Johnson et al. (2023)Anti-inflammatory EffectsReported inhibition of TNF-alpha production in macrophages .
Lee et al. (2021)Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Mechanism of Action

The mechanism of action of (3E)-3-benzylidene-4H-chromen-4-ol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

This analog differs from (3E)-3-benzylidene-4H-chromen-4-ol in two key aspects:

  • Substituents : It features a hydroxyl group at C7 and a 4-hydroxybenzylidene group instead of a simple benzylidene.
  • Core Structure : The chroman-4-one backbone (a flavone derivative with a ketone at C4) contrasts with the chromen-4-ol system (a hydroxyl at C4).

Implications :

  • The ketone in chroman-4-one increases electrophilicity, which may influence reactivity compared to the hydroxyl group in chromen-4-ol.

(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)benzylidene]isoxazol-5(4H)-one

This compound replaces the chromene core with an isoxazolone ring, introducing:

  • A chloromethyl group at C3.
  • A 4-(dimethylamino)benzylidene substituent.

Implications :

  • The dimethylamino group introduces basicity, which could enhance cellular uptake.

Crystallographic and Computational Insights

The structural determination of (3E)-3-benzylidene-4H-chromen-4-ol likely employs SHELXL , a program optimized for high-precision refinement. Comparative studies of similar compounds (e.g., ) reveal that crystal packing is influenced by substituents:

  • Hydroxyl groups facilitate intermolecular hydrogen bonds, stabilizing the lattice.
  • Bulky substituents (e.g., chloromethyl in ) may induce steric hindrance, affecting crystal symmetry.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (3E)-3-benzylidene-4H-chromen-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. For example, reacting 2-hydroxyacetophenone with substituted benzaldehydes in ethanol under basic conditions (e.g., NaOH) generates the chromen-4-one scaffold. Hydrogen peroxide (30%) is often added to stabilize intermediates . Key factors affecting yield include:

  • Base concentration : Excess NaOH (3:1 molar ratio vs. substrate) improves enolate formation .
  • Temperature : Reactions are conducted at reflux (~80°C) to accelerate aldol condensation .
  • Solvent polarity : Ethanol balances solubility and reactivity of aromatic aldehydes .

Q. How is the E/Z isomerism of the benzylidene group confirmed experimentally?

  • Methodological Answer :

  • NMR spectroscopy : The coupling constant (JJ) of the α,β-unsaturated ketone protons (typically 12–16 Hz for trans configuration) confirms the (3E) isomer .
  • X-ray crystallography : Single-crystal analysis provides unambiguous proof of stereochemistry. For example, SHELXL refinement (via programs like SHELXTL) resolves bond angles and torsional parameters .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved during structural validation?

  • Methodological Answer : Discrepancies often arise from:

  • Dynamic disorder in crystals : Use SQUEEZE (in PLATON) to model solvent-accessible voids, improving R-factor convergence .
  • Conformational flexibility : Compare DFT-optimized geometries (e.g., Gaussian) with crystallographic data to identify dominant conformers .
  • Validation tools : Cross-check CIF files with checkCIF (IUCr) to flag outliers in bond lengths/angles .

Q. What strategies optimize solubility for in vitro bioactivity assays, given the compound’s high LogP (3.47) and polar surface area (39.44 Ų)?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO:water mixtures (≤5% DMSO) to balance solubility and biocompatibility .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycoside) at the 7-position of the chromen-4-one core while retaining activity .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion without structural modification .

Q. How do researchers address discrepancies in reported antimicrobial activity across studies?

  • Methodological Answer :

  • Standardize assay conditions : Use CLSI guidelines for MIC determination to minimize variability in inoculum size and growth media .
  • Control degradation : Store samples at –20°C under nitrogen to prevent oxidation of the α,β-unsaturated ketone .
  • Validate purity : Combine HPLC (>95% purity) with HRMS to confirm absence of degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-3-benzylidene-4H-chromen-4-ol
Reactant of Route 2
(3E)-3-benzylidene-4H-chromen-4-ol

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